molecular formula C30H52N7O9P B602368 Cytidine 5'-Phosphoromorpholidate N,N'-Dicyclohexyl-4-morpholinecarboximidamide CAS No. 76742-18-2

Cytidine 5'-Phosphoromorpholidate N,N'-Dicyclohexyl-4-morpholinecarboximidamide

Cat. No. B602368
CAS RN: 76742-18-2
M. Wt: 685.75
InChI Key:
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Description

Cytidine 5'-Phosphoromorpholidate N,N'-Dicyclohexyl-4-morpholinecarboximidamide (CPM-NC) is an important compound used in scientific research. It is a small molecule inhibitor of the enzyme glycogen synthase kinase 3 (GSK-3). CPM-NC has been studied extensively and has been used in a variety of laboratory experiments and scientific research applications. It has been shown to have a variety of biochemical and physiological effects, and is a useful tool for researchers.

Scientific Research Applications

  • Cytotoxic Liponucleotide Analogs : Cytidine and deoxycytidine diphosphate diacylglycerol, substrates for cellular phosphoglycerides biosynthesis, have been synthesized as liponucleotide analogs for potential antitumor activity (Turcotte et al., 1980).

  • Synthesis of Cytidine-5-Carboxamide-Modified Nucleotide Reagents : Chemically-modified cytidine derivatives have been developed for use in aptamer discovery, with implications in therapeutic and gene function studies (Rohloff et al., 2015).

  • Nucleotides and Nucleotide Analogs in Human Serum Sialyltransferase : The effects of cytidine nucleotides and their analogs on human serum sialyltransferase have been studied, providing insights into potential inhibitors of glycoconjugate biosynthesis, relevant in cancer chemotherapy (Klohs et al., 1979).

  • Antiviral Nucleoside Diphosphate Diglycerides : Improved synthesis methods have been reported for nucleoside diphosphate diglycerides, including cytidine diphosphate diglyceride, showing potential for enhanced antiviral action compared to parent nucleoside analogs (van Wijk et al., 1992).

  • Antisense Gene Inhibition by Oligonucleotides : Phosphorothioate oligodeoxynucleotides containing C-5 propyne analogs of uridine and cytidine have shown potent antisense inhibition of gene expression, with potential therapeutic applications (Wagner et al., 1993).

  • Synthesis of Cytidine Diphosphorylcholine : High-performance liquid chromatography has been used in the synthesis of CPD-choline, indicating its utility in optimizing the production of cytidine-containing products (Shlyankevich et al., 1988).

  • Cytidine Deaminase in Normal and Leukemic Granulocytes : This study provides insights into cytidine deaminase levels in normal and leukemic cells, indicating differences related to granulocyte maturation rather than specific enzymatic defects in leukemic cells (Chabner et al., 1974).

properties

IUPAC Name

[(2R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-morpholin-4-ylphosphinate;cyclohexyl-(N-cyclohexyl-C-morpholin-4-ylcarbonimidoyl)azanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H31N3O.C13H21N4O8P/c1-3-7-15(8-4-1)18-17(20-11-13-21-14-12-20)19-16-9-5-2-6-10-16;14-9-1-2-17(13(20)15-9)12-11(19)10(18)8(25-12)7-24-26(21,22)16-3-5-23-6-4-16/h15-16H,1-14H2,(H,18,19);1-2,8,10-12,18-19H,3-7H2,(H,21,22)(H2,14,15,20)/t;8-,10?,11?,12-/m.1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZOKUXZPMJPBNU-GWISVLQFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)[NH2+]C(=NC2CCCCC2)N3CCOCC3.C1COCCN1P(=O)([O-])OCC2C(C(C(O2)N3C=CC(=NC3=O)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)[NH2+]C(=NC2CCCCC2)N3CCOCC3.C1COCCN1P(=O)([O-])OC[C@@H]2C(C([C@@H](O2)N3C=CC(=NC3=O)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H52N7O9P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

685.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(2R,5R)-5-(4-Amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-morpholin-4-ylphosphinate;cyclohexyl-(N-cyclohexyl-C-morpholin-4-ylcarbonimidoyl)azanium

Citations

For This Compound
1
Citations
M Kanagawa, K Kobayashi, M Tajiri, H Manya, A Kuga… - Cell reports, 2016 - cell.com
Glycosylation is an essential post-translational modification that underlies many biological processes and diseases. α-dystroglycan (α-DG) is a receptor for matrix and synaptic proteins …
Number of citations: 214 www.cell.com

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